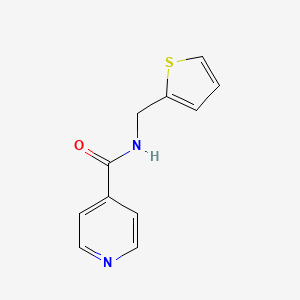
N-(3,4-dimethoxyphenyl)-4-methyl-3-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethoxyphenyl)-4-methyl-3-nitrobenzamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. DMXAA was first synthesized in the 1980s by scientists at the Auckland Cancer Society Research Centre in New Zealand. Since then, it has been the subject of numerous scientific studies, which have explored its mechanism of action, biochemical and physiological effects, and potential applications in cancer treatment.
作用机制
The mechanism of action of N-(3,4-dimethoxyphenyl)-4-methyl-3-nitrobenzamide is complex and not fully understood. However, it is believed that N-(3,4-dimethoxyphenyl)-4-methyl-3-nitrobenzamide works by activating the immune system and inducing the production of cytokines, which are signaling molecules that regulate the immune response. Specifically, N-(3,4-dimethoxyphenyl)-4-methyl-3-nitrobenzamide activates the production of interferon-alpha and tumor necrosis factor-alpha, which are cytokines that have been shown to have potent anti-tumor activity.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)-4-methyl-3-nitrobenzamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, N-(3,4-dimethoxyphenyl)-4-methyl-3-nitrobenzamide has been shown to induce the production of cytokines, as well as to activate the immune system and stimulate the production of white blood cells. N-(3,4-dimethoxyphenyl)-4-methyl-3-nitrobenzamide has also been shown to have anti-angiogenic effects, meaning that it can inhibit the growth of new blood vessels, which is a key process in tumor growth and metastasis.
实验室实验的优点和局限性
One advantage of N-(3,4-dimethoxyphenyl)-4-methyl-3-nitrobenzamide for lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for researchers who are studying the immune system and its role in cancer treatment. However, one limitation of N-(3,4-dimethoxyphenyl)-4-methyl-3-nitrobenzamide is that it can be difficult to synthesize, which can make it expensive and time-consuming to use in experiments.
未来方向
There are a number of potential future directions for research on N-(3,4-dimethoxyphenyl)-4-methyl-3-nitrobenzamide. One area of interest is the development of new synthetic methods for N-(3,4-dimethoxyphenyl)-4-methyl-3-nitrobenzamide, which could make it more accessible for use in lab experiments. Another area of interest is the development of new formulations of N-(3,4-dimethoxyphenyl)-4-methyl-3-nitrobenzamide that could be more effective in treating cancer. Finally, there is ongoing research into the use of N-(3,4-dimethoxyphenyl)-4-methyl-3-nitrobenzamide in combination with other cancer treatments, such as chemotherapy and radiation therapy, which could improve its efficacy.
合成方法
N-(3,4-dimethoxyphenyl)-4-methyl-3-nitrobenzamide can be synthesized using a variety of methods, including the reaction of 3,4-dimethoxyphenylacetic acid with 4-methyl-3-nitrobenzoyl chloride in the presence of a base. Alternatively, it can be synthesized using a one-pot reaction of 3,4-dimethoxyphenylacetic acid, 4-methyl-3-nitrobenzaldehyde, and ammonium acetate in acetic acid.
科学研究应用
N-(3,4-dimethoxyphenyl)-4-methyl-3-nitrobenzamide has been extensively studied for its potential use in cancer treatment. In preclinical studies, N-(3,4-dimethoxyphenyl)-4-methyl-3-nitrobenzamide has been shown to have potent anti-tumor activity against a variety of cancer cell lines, including lung, breast, colon, and prostate cancer. N-(3,4-dimethoxyphenyl)-4-methyl-3-nitrobenzamide works by targeting the tumor vasculature, which is the network of blood vessels that supply nutrients and oxygen to the tumor. By disrupting the tumor vasculature, N-(3,4-dimethoxyphenyl)-4-methyl-3-nitrobenzamide can cause the tumor to shrink or even disappear.
属性
IUPAC Name |
N-(3,4-dimethoxyphenyl)-4-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c1-10-4-5-11(8-13(10)18(20)21)16(19)17-12-6-7-14(22-2)15(9-12)23-3/h4-9H,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSIRTCEFGRLQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)OC)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-4-methyl-3-nitrobenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-bicyclo[2.2.1]hept-2-ylidene-4-(difluoromethoxy)benzohydrazide](/img/structure/B5850828.png)
![7-[(4-fluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5850831.png)
![N-[(2-hydroxy-6-methoxy-3-quinolinyl)methyl]-N-isopropylpropanamide](/img/structure/B5850837.png)

![N'-{[(2-bromo-4-chlorophenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5850850.png)
![3-(3-chlorophenyl)-6-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5850857.png)
![bis(chloromethyl)[(4-nitrophenoxy)methyl]phosphine oxide](/img/structure/B5850864.png)


![N-[4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5850884.png)
![2-[(4-methoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5850887.png)
![6-chloro-2-[2-(pentafluorobenzylidene)hydrazino]nicotinic acid](/img/structure/B5850903.png)

